

Pentadecan-8-ol Octanol-Water Partition Coefficient: A Technical Guide

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Compound of Interest

Compound Name: Pentadecan-8-ol

Cat. No.: B157577

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of **Pentadecan-8-ol**, a crucial parameter in drug development and environmental science for assessing the lipophilicity of a compound. Understanding the LogP of a substance is critical for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document outlines predicted LogP values, details established experimental protocols for its determination, and illustrates the interaction of long-chain alcohols with cell membranes.

Data Presentation: Predicted Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow), or its logarithmic form LogP, is a measure of the ratio of the concentration of a chemical in n-octanol and water at equilibrium.^[1] It is a key parameter for assessing the environmental fate of organic pollutants, with chemicals having a log Kow greater than 5 being considered to have a tendency to bioaccumulate.^[2] For **Pentadecan-8-ol**, several computationally predicted LogP values are available, providing an estimate of its lipophilicity. To date, experimentally verified values are not readily available in the cited literature.

Prediction Method/Source	Predicted LogP Value
Crippen Calculated Property (Cheméo)	5.068[3]
ChemSrc	5.06830[4]
The Good Scents Company (estimated)	6.443[5]

Experimental Protocols for LogP Determination

The experimental determination of the octanol-water partition coefficient is essential for validating predicted values and providing accurate data for regulatory and research purposes. The two most common methods, the Shake-Flask method and High-Performance Liquid Chromatography (HPLC)-based methods, are detailed below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Shake-Flask Method (Based on OECD Guideline 107)

The shake-flask method is the traditional and most direct method for determining the LogP of a compound.[6] It involves directly measuring the concentration of the substance in both the n-octanol and water phases after they have reached equilibrium.

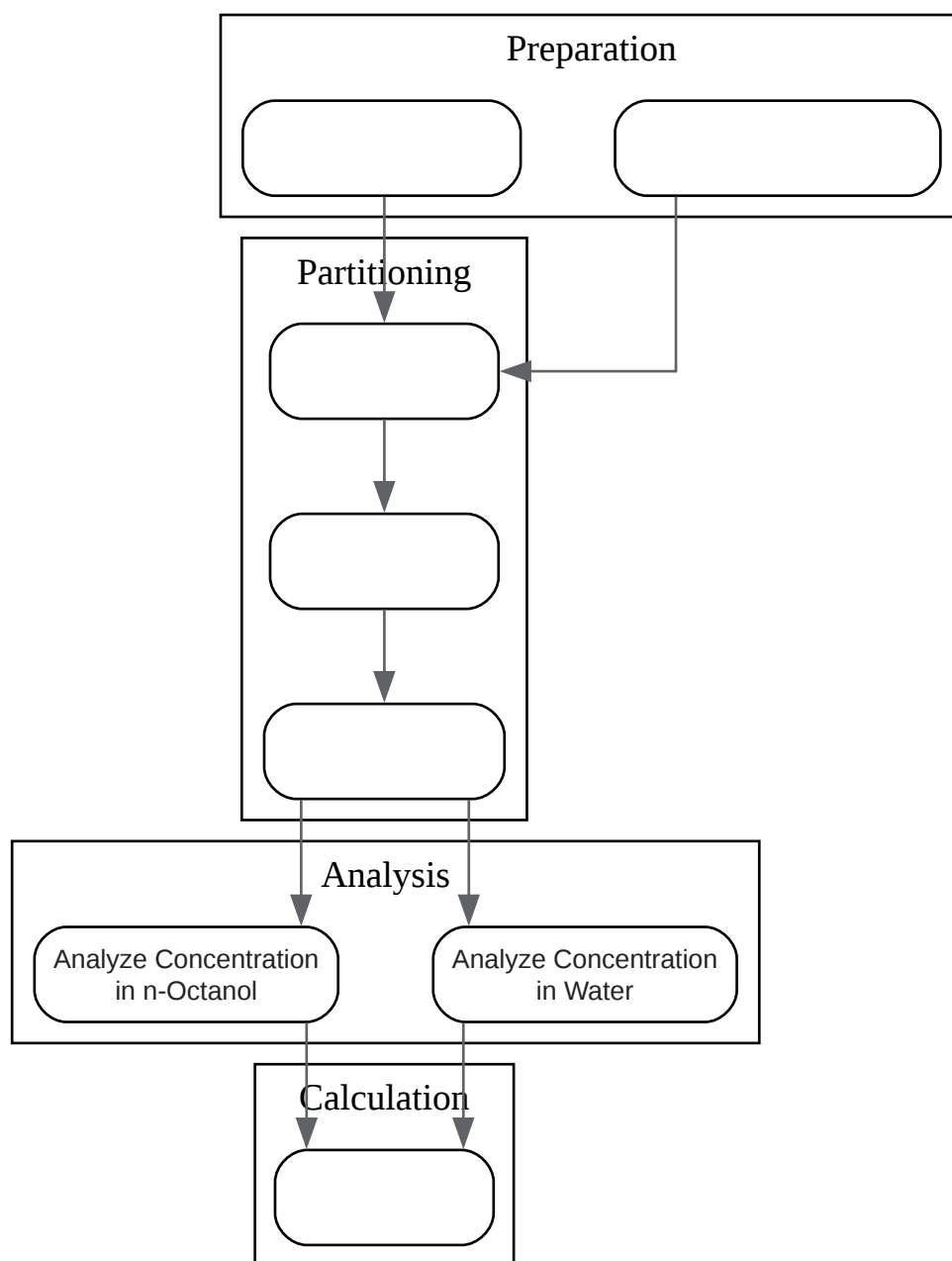
Methodology:

- Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure mutual saturation of the solvents before the experiment.
- Test Substance Preparation: Dissolve a known quantity of **Pentadecan-8-ol** in either water or n-octanol. The initial concentration should not exceed 0.01 mol/L in either phase.
- Partitioning:
 - Combine the n-octanol and water phases in a vessel. The volume ratio of the two phases is determined by a preliminary estimate of the LogP.
 - Add the prepared test substance solution to the two-phase system.

- Seal the vessel and shake it until equilibrium is reached. The time required to reach equilibrium will vary depending on the substance, but a minimum of 24 hours of shaking is often recommended, followed by a period of rest to allow for phase separation.^[5] Centrifugation can be used to facilitate the separation of the two phases.
- Analysis:
 - Carefully separate the n-octanol and water phases.
 - Determine the concentration of **Pentadecan-8-ol** in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Calculation of LogP: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase (C_{octanol}) to its concentration in the aqueous phase (C_{water}). The LogP is the base-10 logarithm of this value.

$$\text{LogP} = \log_{10} (\text{C}_{\text{octanol}} / \text{C}_{\text{water}})$$

Diagram of the Shake-Flask Experimental Workflow:



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Caption: Workflow for LogP determination using the shake-flask method.

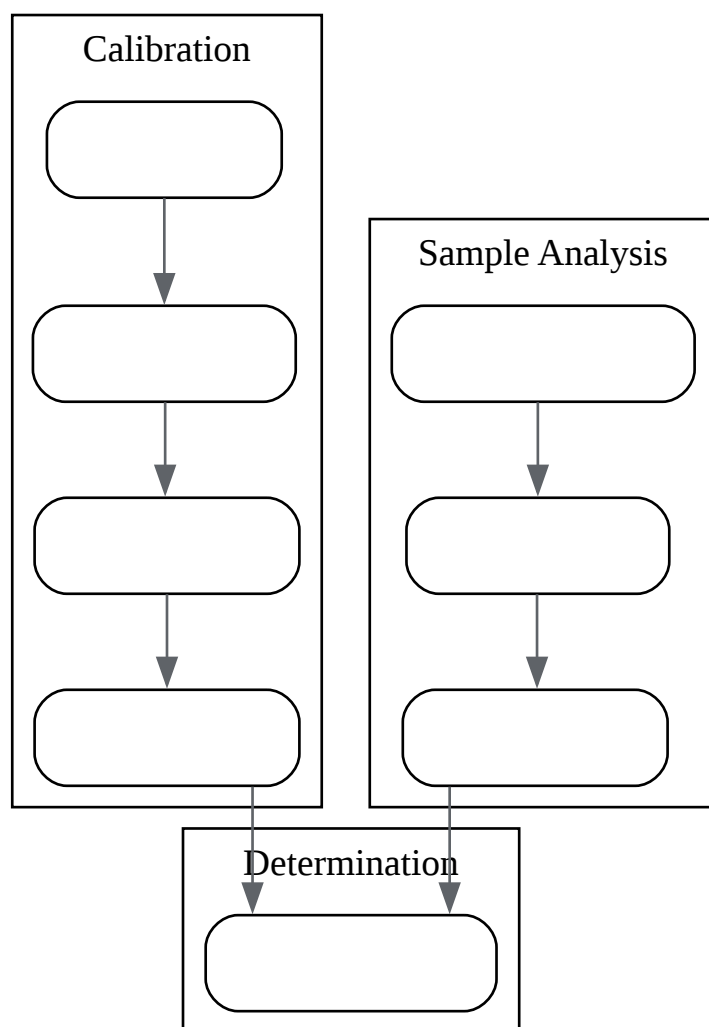
HPLC-Based Method (Based on OECD Guideline 117)

HPLC-based methods offer a faster and more automated alternative to the shake-flask method for estimating LogP.^[7] This technique correlates the retention time of a substance on a reversed-phase HPLC column with its known LogP value.

Methodology:

- System Setup:
 - Use a reversed-phase HPLC column (e.g., C18).
 - The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
- Calibration:
 - Select a series of reference compounds with accurately known LogP values that span the expected LogP range of **Pentadecan-8-ol**.
 - Inject each reference compound into the HPLC system and record its retention time (tR).
 - Calculate the capacity factor (k) for each reference compound using the formula: $k = (tR - t_0) / t_0$, where t0 is the dead time (retention time of a non-retained compound).
 - Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. A linear relationship is expected.
- Analysis of **Pentadecan-8-ol**:
 - Dissolve **Pentadecan-8-ol** in a suitable solvent and inject it into the HPLC system under the same conditions used for the reference compounds.
 - Measure the retention time (tR) of **Pentadecan-8-ol** and calculate its capacity factor (k).
- LogP Determination:
 - Using the calibration curve, determine the LogP of **Pentadecan-8-ol** corresponding to its measured log k value.

Diagram of the HPLC-Based LogP Determination Workflow:



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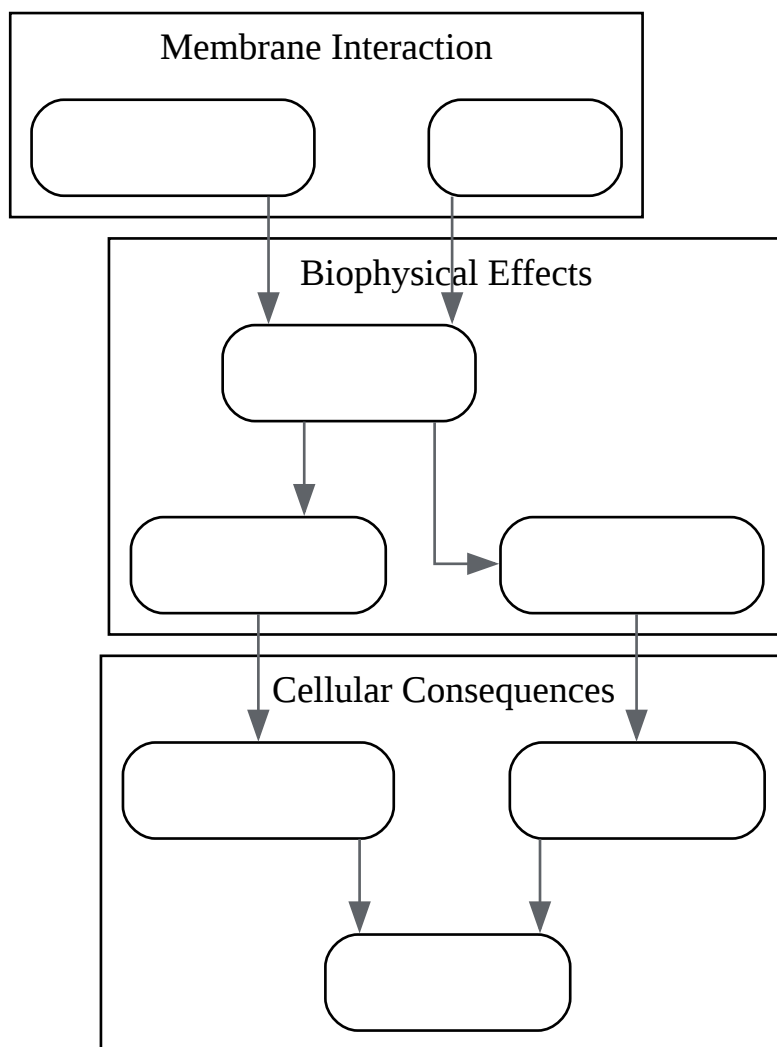
Caption: Workflow for LogP determination using the HPLC-based method.

Interaction of Long-Chain Alcohols with Lipid Bilayers

The lipophilicity of molecules like **Pentadecan-8-ol** dictates their interaction with biological membranes. Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties such as fluidity and thickness.^[8] This interaction is a critical consideration in drug development, as it can influence drug permeability and mechanism of action.

Signaling Pathway and Membrane Interaction:

The following diagram illustrates the logical flow of how a long-chain alcohol like **Pentadecan-8-ol** interacts with a cell membrane and the potential consequences of this interaction. Increased membrane fluidity is a common outcome of alcohol exposure.[9]



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Caption: Interaction of **Pentadecan-8-ol** with a lipid bilayer.

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